4-(4-溴苯基)-2-甲基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

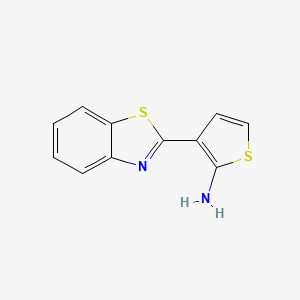

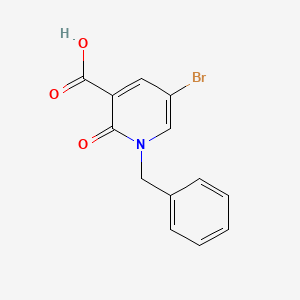

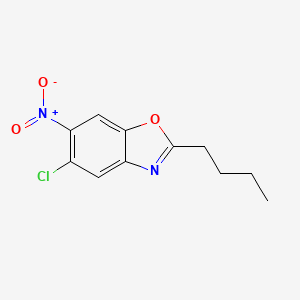

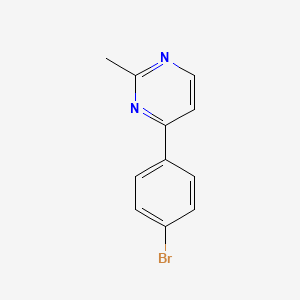

4-(4-Bromophenyl)-2-methylpyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 3, and four carbon atoms. The presence of a bromophenyl group attached to the pyrimidine ring at the 4-position and a methyl group at the 2-position distinguishes this compound from other pyrimidines.

Synthesis Analysis

The synthesis of substituted pyrimidine compounds, including those with bromophenyl groups, often involves palladium-catalyzed cross-coupling reactions. A novel intermediate, 5-bromo-2-iodopyrimidine, has been synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to efficiently synthesize various substituted pyrimidines . Although the specific synthesis of 4-(4-Bromophenyl)-2-methylpyrimidine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, was determined using X-ray analysis, revealing a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds . These techniques could be applied to determine the molecular structure of 4-(4-Bromophenyl)-2-methylpyrimidine.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including amination, solvolysis, and dehydrobromination. The reaction of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia leads to amination, forming different aminated products through an SN(ANRORC) mechanism . Similarly, 2-(1'-Bromo-1'-methylethyl)pyrimidines have been shown to undergo solvolysis and dehydrobromination to form isopropenylpyrimidines . These reactions highlight the reactivity of brominated pyrimidine compounds and could be relevant to the chemical behavior of 4-(4-Bromophenyl)-2-methylpyrimidine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary based on their substitution patterns. For instance, the crystal structure of a thieno[2,3-b]pyridine derivative with a 4-bromophenyl group showed intermolecular and intramolecular hydrogen bonding, indicating potential solubility and stability characteristics . The substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have been synthesized and characterized, with their structures confirmed by IR, NMR, and MS, suggesting that similar characterization could be performed for 4-(4-Bromophenyl)-2-methylpyrimidine to determine its physical and chemical properties .

科学研究应用

抗微生物活性

与4-(4-溴苯基)-2-甲基嘧啶结构相关的化合物已被探索其抗微生物特性。Laxmi等人(2019年)的研究合成了4-(溴甲基)-N-(4-乙基-6-甲基嘧啶-2-基)苯甲酰衍生物,并评估了它们的抗菌和抗真菌活性。这些化合物显示出显著的活性对抗各种细菌和真菌,与链霉素和阿莫西林-B等标准药物相当 (Laxmi, Ravi, & Nath, 2019)。

抗病毒活性

在抗病毒应用方面,特别是对4-(4-溴苯基)-2-甲基嘧啶的衍生物,具体为5-取代-2,4-二氨基-6-[2-(磷酸甲氧基)乙氧基]嘧啶,进行了制备并评估了它们对各种病毒的影响。Hocková等人(2003年)发现某些衍生物对细胞培养中的逆转录病毒复制具有显著的抑制活性,表明在抗病毒治疗中可能有应用潜力 (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)。

抗真菌和抗菌特性

Erkin等人(2016年)合成了4-[(2-羟乙基)硫基]嘧啶衍生物的芳基醚,并评估了它们的盐形式的杀真菌活性。这些衍生物的一些盐酸盐表现出显著的杀真菌活性,表明在对抗真菌感染中可能有应用潜力 (Erkin, Klaptyuk, Gurzhii, Yuzikhin, & Krutikov, 2016)。

属性

IUPAC Name |

4-(4-bromophenyl)-2-methylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNFCICFTHMQHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384825 |

Source

|

| Record name | 4-(4-bromophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2-methylpyrimidine | |

CAS RN |

499785-50-1 |

Source

|

| Record name | 4-(4-bromophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。